molecular formula C12H14N2O B7450972 N,N-diethyl-5-ethynylnicotinamide

N,N-diethyl-5-ethynylnicotinamide

Cat. No.: B7450972
M. Wt: 202.25 g/mol
InChI Key: HHBOTFVZKNPVQH-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-ethynylnicotinamide is a synthetic nicotinamide derivative characterized by a pyridine core substituted with an ethynyl group at the 5-position and diethylamide functionality at the 3-position. Its structural uniqueness lies in the combination of a rigid ethynyl group and flexible diethylamide side chain, which may influence solubility, metabolic stability, and binding affinity .

Properties

IUPAC Name

N,N-diethyl-5-ethynylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-10-7-11(9-13-8-10)12(15)14(5-2)6-3/h1,7-9H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOTFVZKNPVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=CC(=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-ethynylnicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid, which is converted to nicotinamide.

    Ethylation: The nicotinamide is then subjected to ethylation using diethylamine in the presence of a suitable catalyst, such as sodium hydride, to form N,N-diethylnicotinamide.

    Ethynylation: The final step involves the introduction of the ethynyl group at the 5-position of the pyridine ring. This can be achieved through a Sonogashira coupling reaction using an ethynyl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-ethynylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and suitable solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce N,N-diethyl-5-ethylnicotinamide.

Scientific Research Applications

N,N-diethyl-5-ethynylnicotinamide has several scientific research applications:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-ethynylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group allows the compound to form covalent bonds with target molecules, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-diethyl-5-ethynylnicotinamide with three related compounds based on synthesis, physicochemical properties, and functional applications.

2.1 N-(5-Methoxy-2-methylphenyl)acetamide (Compound 8)
  • Structure : Features a para-methoxy group and methyl-substituted phenyl ring linked to an acetamide group.
  • Synthesis : Prepared via acetylation of 5-methoxy-2-methylaniline using acetic anhydride in acetonitrile (89% yield, m.p. 95–96°C) .
  • Key Differences :
    • Lacks the pyridine core and ethynyl group present in this compound.
    • Lower complexity in aromatic substitution, resulting in reduced steric hindrance.
    • Primarily used as an intermediate in heterocyclic synthesis rather than direct bioactivity.
2.2 2-Chloro-5-methoxy-8-methylquinoline-3-carbaldehyde (Compound 6)
  • Structure: A chloro-substituted quinoline derivative with methoxy and methyl groups.
  • Synthesis : Synthesized via Vilsmeier-Haack reaction using POCl₃ and DMF (79% yield, m.p. 132–133°C) .
  • Key Differences: Quinoline core vs. pyridine, offering distinct electronic properties for metal coordination. The aldehyde group enables further functionalization, unlike the ethynyl group in the target compound. Demonstrated utility in antimalarial and anticancer agent development.
2.3 N,N-Dimethylacetamide (DMAC)
  • Structure : A simple acetamide with dimethyl substitution on the nitrogen.
  • Properties : High polarity, miscibility in water, and industrial use as a solvent .
  • Key Differences :
    • Absence of aromatic or ethynyl groups limits its role in targeted drug design.
    • Higher acute toxicity (LD₅₀ ~3.2 g/kg in rats) compared to nicotinamide derivatives, which generally exhibit lower toxicity profiles .

Data Table: Comparative Analysis

Property This compound N-(5-Methoxy-2-methylphenyl)acetamide 2-Chloro-5-methoxy-8-methylquinoline-3-carbaldehyde N,N-Dimethylacetamide
Core Structure Pyridine Phenyl Quinoline Acetamide
Functional Groups Ethynyl, Diethylamide Methoxy, Methyl, Acetamide Chloro, Methoxy, Methyl, Aldehyde Dimethylamide
Melting Point (°C) Not reported 95–96 132–133 -20 (liquid)
Synthetic Yield Not reported 89% 79% Industrial scale
Bioactivity Potential Enzyme inhibition Intermediate Antimalarial/anticancer Solvent
Toxicity (LD₅₀, rodents) Not reported Low Moderate 3.2 g/kg

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